molecular formula C16H27IN2O2 B13766071 (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate CAS No. 63981-86-2

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate

Cat. No.: B13766071
CAS No.: 63981-86-2
M. Wt: 406.30 g/mol
InChI Key: OWBMIRJXYXGPCS-UHFFFAOYSA-M
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Description

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is a quaternary ammonium compound with a molecular formula of C16-H27-N2-O2.I and a molecular weight of 406.35 . This compound is known for its unique chemical structure, which includes a hydroxycarvacryl group, a trimethylammonium group, and a dimethylcarbamate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate typically involves the reaction of 5-hydroxycarvacrol with trimethylamine and dimethylcarbamoyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is formed. The reaction can be represented as follows:

[ \text{5-Hydroxycarvacrol} + \text{Trimethylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxycarvacryl group may interact with hydrophobic pockets, while the trimethylammonium group can engage in ionic interactions with negatively charged residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is unique due to its combination of a hydroxycarvacryl group and a dimethylcarbamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions and effects are desired.

Properties

63981-86-2

Molecular Formula

C16H27IN2O2

Molecular Weight

406.30 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)-2-methyl-5-propan-2-ylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C16H27N2O2.HI/c1-11(2)13-9-14(18(6,7)8)12(3)15(10-13)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1

InChI Key

OWBMIRJXYXGPCS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1OC(=O)N(C)C)C(C)C)[N+](C)(C)C.[I-]

Origin of Product

United States

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